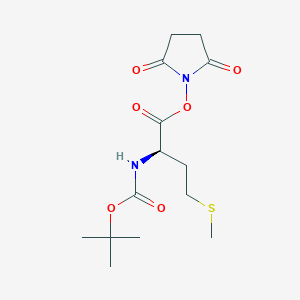

Boc-D-met-osu

説明

Boc-D-met-osu is a derivative of Methionine . It is an amino acid derivative that has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

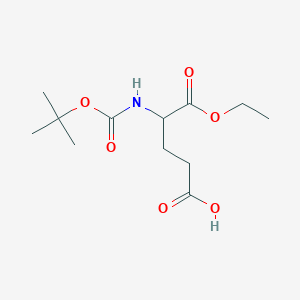

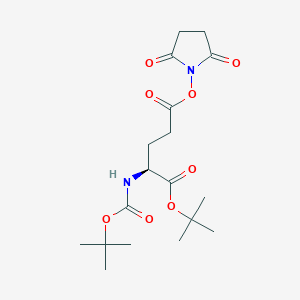

Synthesis Analysis

The synthesis of Boc-D-met-osu involves a multi-step reaction with 2 steps . The synthesis methods are available on the ChemicalBook .Molecular Structure Analysis

The molecular formula of Boc-D-met-osu is C14H22N2O6S . Its molecular weight is 346.4 .Chemical Reactions Analysis

Boc-D-met-osu is suitable for Boc solid-phase peptide synthesis . It has been used in the field of peptide synthesis .Physical And Chemical Properties Analysis

Boc-D-met-osu is a solid substance . It has an optical activity of [α]20/D −21.5±2°, c = 2% in dioxane . Its melting point is 120-128 °C . It should be stored at a temperature of -20°C .科学的研究の応用

Application in Peptide Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically Peptide Synthesis .

Summary of the Application

“Boc-D-met-osu” is used in the process of Boc solid-phase peptide synthesis . This is a method used to create peptides, which are short chains of amino acid monomers linked by peptide bonds.

Methods of Application

The Boc (tert-butoxycarbonyl) group is a commonly used protective group in organic synthesis. In the context of peptide synthesis, the Boc group is used to protect the alpha-amino group of amino acids during the synthesis process . The Boc group can be removed under mildly acidic conditions, which allows for the selective deprotection of the alpha-amino group in the presence of other functional groups .

Results or Outcomes

The use of “Boc-D-met-osu” in peptide synthesis allows for the creation of complex peptides with a high degree of control over the sequence of amino acids . This is crucial in the study of proteins and in the development of peptide-based drugs .

Application in Amine Protection

Specific Scientific Field

This application is also in the field of Organic Chemistry , specifically in the Protection of Amines .

Summary of the Application

“Boc-D-met-osu” is used for the BOC protection of amines . This is a process used to prevent the reactivity of the amine group during a chemical reaction, allowing other parts of the molecule to react selectively .

Methods of Application

The BOC protection of amines is achieved by reacting the amine with “Boc-D-met-osu” in a catalyst and solvent-free media under mild reaction conditions . The products of this reaction are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Results or Outcomes

The use of “Boc-D-met-osu” for the BOC protection of amines allows for the selective reaction of other functional groups in a molecule . This method is described as a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Application in Detection of Carcinogen-DNA Adducts

Specific Scientific Field

This application falls under the field of Biochemistry , specifically in the Detection of Carcinogen-DNA Adducts .

Summary of the Application

“Boc-D-met-osu” is used in a method to detect carcinogen-DNA adducts, which is designated as Adduct Detection by Acylation with Methionine (ADAM) . This method is based on the reaction of DNA adducts with a protected methionine derivative .

Methods of Application

The method involves the reaction of DNA adducts with “Boc-D-met-osu”. The specific experimental procedures and technical details are not provided in the source .

Results or Outcomes

The use of “Boc-D-met-osu” in the ADAM method allows for the detection of carcinogen-DNA adducts . This is crucial in the study of carcinogenesis and in the development of cancer therapies .

Application in Green Chemistry

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

“Boc-D-met-osu” is used in a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This methodology is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .

Methods of Application

The method involves the use of “Boc-D-met-osu” in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Results or Outcomes

The use of “Boc-D-met-osu” in this green chemistry application allows for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Safety And Hazards

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZJWSPKNYONIM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-met-osu | |

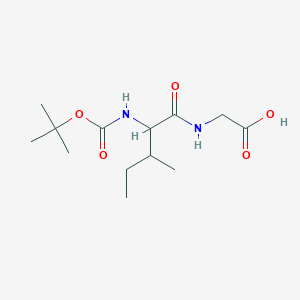

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

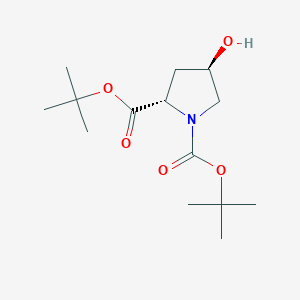

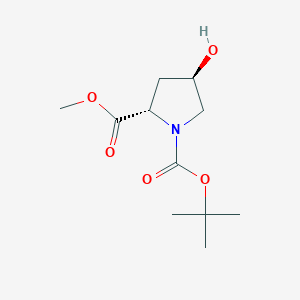

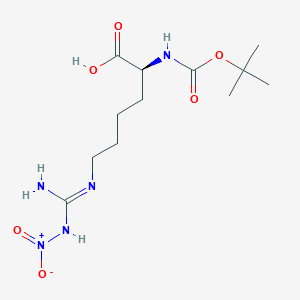

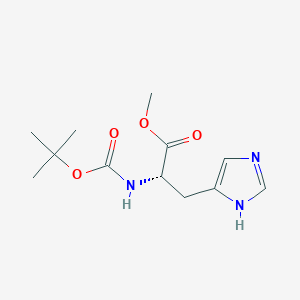

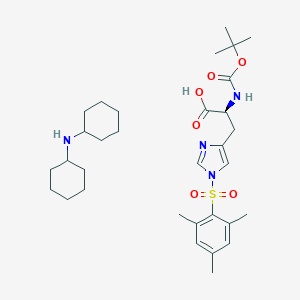

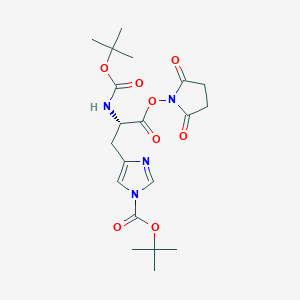

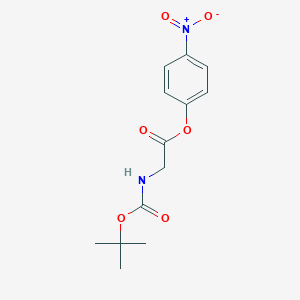

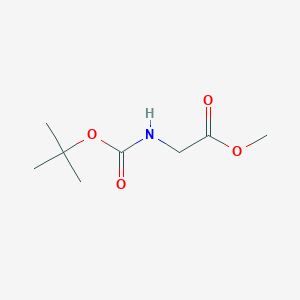

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。